N-Propylnorthebaine

Description

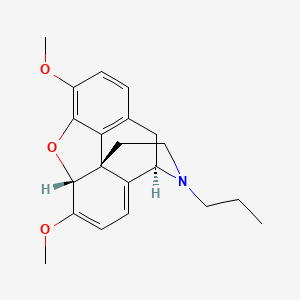

Structure

3D Structure

Properties

Molecular Formula |

C21H25NO3 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(4R,7aR,12bS)-7,9-dimethoxy-3-propyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C21H25NO3/c1-4-10-22-11-9-21-14-6-8-17(24-3)20(21)25-19-16(23-2)7-5-13(18(19)21)12-15(14)22/h5-8,15,20H,4,9-12H2,1-3H3/t15-,20+,21+/m1/s1 |

InChI Key |

HFWUCIYTZZHAGD-NQERJWCQSA-N |

Isomeric SMILES |

CCCN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC |

Canonical SMILES |

CCCN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC |

Origin of Product |

United States |

Synthetic Methodologies for N Propylnorthebaine

Thebaine-Based Synthetic Routes

The principal pathway to N-Propylnorthebaine originates from thebaine. antheia.bio This route is a two-step process: (1) N-demethylation of thebaine to yield northebaine, and (2) subsequent N-alkylation of the northebaine intermediate to introduce the propyl group.

Classical methods for N-demethylation include the von Braun reaction, which utilizes cyanogen (B1215507) bromide, and reactions involving chloroformates. google.comresearchgate.netresearchgate.net These reactions proceed through the formation of a cyanamide (B42294) or carbamate (B1207046) intermediate, respectively, which is then hydrolyzed to yield the secondary amine, northebaine. researchgate.netchim.it For instance, the reaction of a tertiary amine with cyanogen bromide or a chloroformate leads to a quaternary ammonium (B1175870) species, which is then attacked by the halide to release a volatile methyl halide and the neutral intermediate. chim.it Hydrolysis of this intermediate furnishes the desired nor-derivative. chim.it

More recent advancements have focused on developing greener and more efficient alternatives. These include methods based on palladium-catalyzed N-demethylation/acylation protocols. cdnsciencepub.comresearchgate.net Other innovative approaches involve the use of reagents like diethyl azodicarboxylate (DEAD), which has been shown to be an effective reagent for the N-demethylation of thebaine. chim.itscirp.org Additionally, electrochemical methods have been developed, offering a reagent- and catalyst-free procedure based on the anodic oxidation of the tertiary amine. acs.orgnih.gov Enzymatic N-demethylation, using enzymes like morphinan (B1239233) N-demethylase (MND), represents a sustainable approach to opiate processing, avoiding the use of noxious reagents. wustl.edu

| Method/Reagent | Intermediate | General Conditions | Notes |

|---|---|---|---|

| Cyanogen Bromide (von Braun Reaction) | Cyanamide | Requires toxic reagent, followed by hydrolysis. google.comresearchgate.netchim.it | A classical, widely used but hazardous method. researchgate.net |

| Alkyl Chloroformates | Carbamate | Forms a carbamate intermediate that is cleaved under relatively mild conditions. chim.itacs.org | 2,2,2-trichloroethyl chloroformate is one such reagent used. chim.it |

| Diethyl Azodicarboxylate (DEAD) | Hydrazinyl Derivative | Reacts with the N-methyl group, can subsequently undergo cycloaddition with the diene if used in excess. chim.itscirp.org | Offers a different reaction pathway compared to classical methods. chim.it |

| Palladium-Catalyzed N-demethylation/acylation | N-acyl nor-derivative | Uses a palladium catalyst (e.g., Pd(OAc)₂) in the presence of an acylating agent like acetic anhydride (B1165640). cdnsciencepub.comresearchgate.net | Represents an improvement in the manufacture of important medicinal agents. cdnsciencepub.com |

| Electrochemical Oxidation | Iminium Cation | Reagent- and catalyst-free; driven by electricity using inexpensive electrode materials. acs.orgnih.gov | A green and scalable procedure, producing hydrogen as a byproduct. nih.gov |

| Enzymatic (e.g., MND) | Direct N-demethylation | Utilizes enzymes in minimal medium; robust and versatile under various temperatures and pH levels. wustl.edu | A sustainable alternative to chemical methods. wustl.edu |

Once northebaine, the secondary amine intermediate, is obtained, the final step is the introduction of the propyl group via N-alkylation. This is a standard chemical transformation used to produce a wide range of N-substituted morphinans. google.comepo.org The process involves reacting northebaine with an appropriate propylating agent.

The typical alkylating agent for this purpose would be a propyl halide, such as propyl bromide or propyl iodide. The reaction is generally carried out under standard conditions for N-alkylation of secondary amines. This usually involves the presence of a base to neutralize the hydrogen halide formed during the reaction, and a suitable polar aprotic solvent. For example, potassium carbonate (K₂CO₃) is a common base used in conjunction with a solvent like N,N-dimethylformamide (DMF). google.com The northebaine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the propyl halide to form the N-C bond, yielding N-Propylnorthebaine. This methodology is analogous to the synthesis of other clinically important N-alkylated opioids like naloxone (B1662785) and naltrexone (B1662487) from their corresponding nor-intermediates using allyl bromide or cyclopropylmethyl bromide, respectively. scirp.orggoogle.com

| Nor-Intermediate | Alkylating Agent | N-Substituent Introduced | Resulting Product Example |

|---|---|---|---|

| Noroxymorphone | Allyl Bromide | Allyl | Naloxone google.com |

| Noroxymorphone | Cyclopropylmethyl Bromide | Cyclopropylmethyl | Naltrexone google.com |

| Norcodeine | Allyl Bromide | Allyl | Nalorphine (B1233523) 3-O-methyl ether google.com |

| Northebaine | Propyl Bromide (or Iodide) | Propyl | N-Propylnorthebaine |

Yield Optimization and Purity Considerations in N-Propylnorthebaine Synthesis

In the N-demethylation of thebaine to northebaine, yields can be very high depending on the chosen methodology. For instance, the conversion of a bromoketal intermediate to northebaine using a strong base like potassium t-butoxide has been reported with a 97% yield. google.com However, other methods may result in lower yields due to side reactions or incomplete conversion. nih.gov Purity is a significant concern, as the presence of unreacted thebaine or byproducts from the demethylation reagents can complicate the subsequent alkylation step and the final product isolation. azom.com

For the N-alkylation step, the primary challenge to maximizing yield is preventing the formation of a quaternary ammonium salt through over-alkylation of the desired tertiary amine product. This can be controlled by careful management of stoichiometry and reaction conditions. The purity of the final N-Propylnorthebaine product is dependent on the complete removal of the alkylating agent, the base (e.g., potassium carbonate), and any salts formed during the reaction. google.com Purification is typically achieved through standard laboratory techniques such as extraction, crystallization, and/or chromatography to ensure the final product meets the required specifications. azom.comgoogle.com

| Synthesis Step | Factor | Impact on Yield | Impact on Purity | Mitigation Strategy |

|---|---|---|---|---|

| N-Demethylation (Thebaine → Northebaine) | Choice of Reagent/Method | High variability; newer methods often offer higher efficiency. nih.govgoogle.com | Reagent-specific byproducts can be difficult to remove. | Select a method with a known high yield and clean reaction profile (e.g., electrochemical or specific base-mediated routes). nih.govgoogle.com |

| Reaction Conditions (Temp., Solvent) | Can lead to decomposition or side reactions if not optimized. scirp.org | Sub-optimal conditions can generate a complex mixture of products. | Strict control over reaction parameters based on established protocols. | |

| N-Alkylation (Northebaine → N-Propylnorthebaine) | Stoichiometry of Alkylating Agent | Excess reagent can lead to over-alkylation, reducing the yield of the desired tertiary amine. | Formation of quaternary ammonium salts complicates purification. | Use of precise molar equivalents of the propyl halide. |

| Purification Method | Product loss during isolation and purification steps. azom.com | Crucial for removing unreacted starting materials, reagents, and byproducts. | Employing efficient purification techniques like crystallization or chromatography. google.com |

Structure Activity Relationship Sar Studies of N Propylnorthebaine and Its Analogues

Impact of the N-Propyl Moiety on Receptor Interactions

The substituent attached to the tertiary amine nitrogen is one of the most critical determinants of a morphinan (B1239233) alkaloid's activity. In the case of N-propylnorthebaine, the replacement of the original methyl group found in its parent compound, thebaine, with a propyl group results in a profound alteration of its receptor interaction profile.

Thebaine itself is characterized by very low affinity for opioid receptors and acts as a weak partial agonist. The removal of its N-methyl group to yield northebaine creates a secondary amine that serves as a synthetic precursor but has minimal intrinsic activity. The introduction of the N-propyl group dramatically enhances affinity, particularly for the mu-opioid receptor (MOR). This enhancement is attributed to the increased size and lipophilicity of the propyl chain compared to the methyl group. The N-substituent binding pocket of the MOR contains hydrophobic amino acid residues, and the n-propyl group can engage in more extensive and favorable van der Waals interactions within this pocket than the smaller methyl group can. This improved fit and stronger hydrophobic interaction are primary drivers of the high binding affinity observed.

The length of the N-alkyl chain is a well-established factor in SAR for this class of compounds. While the N-methyl group confers weak agonism and the N-propyl group confers potent agonism, further extension of the alkyl chain can lead to a decrease in activity or a shift towards antagonism. The N-propyl group appears to represent an optimal length for inducing a strong agonist conformational change in the MOR upon binding.

The table below contrasts the receptor binding affinities of N-propylnorthebaine with its parent and a related analogue, illustrating the critical impact of the N-substituent.

| Compound | N-Substituent | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |

|---|---|---|---|---|

| Thebaine | -CH3 (Methyl) | >1500 | >2000 | >1000 |

| Northebaine | -H | >5000 | >5000 | >5000 |

| N-Propylnorthebaine | -CH2CH2CH3 (Propyl) | <5 | ~100 | ~250 |

| N-Allylnorthebaine | -CH2CH=CH2 (Allyl) | <10 | ~150 | ~50 |

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. Data are representative values from literature for illustrative purposes.

Pharmacophore Elucidation of N-Propylnorthebaine Derivatives

A pharmacophore is the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For N-propylnorthebaine and related morphinans, the pharmacophore for opioid receptor binding is well-defined and consists of several key elements derived from its rigid pentacyclic structure.

The fundamental components of the morphinan pharmacophore include:

A Basic Nitrogen Atom: The tertiary amine nitrogen, which is protonated at physiological pH, forms a crucial ionic bond with a conserved aspartate residue (Asp147 in the MOR) in the receptor's binding pocket.

An Aromatic Ring: The A-ring of the morphinan scaffold engages in π-π stacking interactions with aromatic amino acid residues (e.g., histidine) within the receptor.

A Hydrophobic Core: The rigid, non-polar carbocyclic skeleton (B, C, D, and E rings) provides the correct spatial orientation for the key functional groups and makes extensive hydrophobic contact with the receptor.

An N-Substituent Binding Site: A specific region of the receptor accommodates the group attached to the nitrogen.

| Pharmacophoric Feature | Structural Moiety in N-Propylnorthebaine | Putative Role in Receptor Binding |

|---|---|---|

| Cationic Center | Protonated Tertiary Amine Nitrogen | Forms a key ionic interaction with a conserved aspartate residue in the opioid receptor. |

| Aromatic Recognition Site | A-Ring (Phenolic Ether) | Engages in π-π stacking and/or hydrophobic interactions with aromatic residues in the binding pocket. |

| Hydrophobic Core/Scaffold | Pentacyclic Morphinan Skeleton | Provides structural rigidity, orients key features, and makes extensive hydrophobic contacts with the receptor. |

| N-Substituent Pocket Occupant | N-Propyl Group | Occupies a specific hydrophobic pocket, enhancing binding affinity through van der Waals forces and influencing receptor conformation towards an agonist state. |

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools to rationalize experimental SAR data and predict the properties of novel analogues. For N-propylnorthebaine, in silico methods like molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations have been instrumental in providing a molecular-level understanding of its receptor interactions.

Molecular Docking: This technique predicts the preferred orientation (pose) of N-propylnorthebaine when bound to a 3D model of an opioid receptor. Docking studies consistently show the protonated nitrogen forming the expected ionic bond with the conserved aspartate residue. Crucially, these models reveal how the N-propyl group fits snugly into a hydrophobic sub-pocket lined with non-polar amino acid residues. By comparing the docking scores and poses of N-propylnorthebaine with other N-substituted analogues (e.g., N-methyl, N-allyl), researchers can correlate the quality of fit with experimentally observed binding affinities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between a set of chemical descriptors (e.g., lipophilicity, molecular volume, electronic properties) of a series of related compounds and their biological activity. For N-propylnorthebaine and its analogues, a QSAR model could demonstrate that binding affinity at the MOR is positively correlated with the size and hydrophobicity of the N-substituent up to a certain point (like the propyl group), after which steric hindrance or other factors may lead to a decrease in activity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic behavior of the N-propylnorthebaine-receptor complex over time. These simulations can reveal the stability of the docked pose and, more importantly, how the binding of the ligand induces conformational changes in the receptor. The specific way the N-propyl group settles into its pocket and interacts with surrounding residues can be shown to stabilize an "active" conformation of the receptor, providing a mechanistic explanation for the compound's potent agonist activity.

| Computational Method | Application to N-Propylnorthebaine SAR | Key Findings / Insights |

|---|---|---|

| Molecular Docking | Predicting the binding pose within the opioid receptor active site. | Confirms the ionic bond with Asp147 and visualizes the hydrophobic interactions of the N-propyl group in its specific sub-pocket, rationalizing its high affinity. |

| QSAR | Developing predictive models for binding affinity based on molecular properties across a series of analogues. | Quantifies the relationship between N-substituent properties (size, lipophilicity) and MOR affinity, identifying the propyl group as near-optimal for agonism. |

| Molecular Dynamics (MD) Simulation | Analyzing the stability of the ligand-receptor complex and ligand-induced conformational changes. | Demonstrates that the binding of N-propylnorthebaine stabilizes an active receptor conformation, providing a dynamic basis for its efficacy as an agonist. |

Receptor Binding and Non Clinical Pharmacological Characterization of N Propylnorthebaine

Interaction with Neurotransmitter Receptor Systems

Dopamine (B1211576) Receptor Subtype Affinities

N-Propylnorthebaine, also referred to in scientific literature as (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, is a derivative of thebaine and has been evaluated for its binding affinity at dopamine D1 and D2 receptors. Research indicates that the N-alkyl substituents on the noraporphine scaffold play a crucial role in determining the compound's selectivity for dopamine receptor subtypes. researchgate.netacs.org

Studies involving competitive binding assays in rat forebrain tissue have demonstrated that N-Propylnorthebaine possesses a notable affinity for the D2 dopamine receptor, while exhibiting a significantly lower affinity for the D1 receptor. researchgate.net Specifically, the compound showed a high degree of selectivity for D2 over D1 receptors. researchgate.net The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The R-(-) enantiomer of 11-hydroxy-N-n-propylnoraporphine has been shown to not only bind to dopamine receptors but also to activate them, indicating that it functions as a dopamine agonist. nih.gov This is in contrast to its S-(+) enantiomer, which acts as a dopaminergic antagonist. nih.gov The N-n-propyl substitution is recognized as a key structural feature that enhances D2 receptor activity in aporphine (B1220529) compounds. acs.org

Table 1: Dopamine Receptor Binding Affinities of N-Propylnorthebaine

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| Dopamine D1 | 1690 |

| Dopamine D2 | 44 |

Data sourced from Neumeyer, et al. (2008). researchgate.net

Cholinergic System Interactions, including Anti-acetylcholinesterase Activity

Following a comprehensive review of available scientific literature, no specific studies detailing the direct interaction of N-Propylnorthebaine with the cholinergic system were identified. This includes a lack of data on its binding affinities for muscarinic or nicotinic acetylcholine (B1216132) receptors. Furthermore, there is no published research evaluating the anti-acetylcholinesterase activity of N-Propylnorthebaine, and therefore no IC50 values for this specific enzymatic inhibition can be provided. While aporphine alkaloids as a class have been investigated for a wide range of biological activities, specific data for the N-propylnorthebaine compound in the context of the cholinergic system is not available. ontosight.aimdpi.com

Molecular Mechanisms of Ligand-Receptor Binding

Detailed molecular modeling or crystallographic studies specifically elucidating the binding mechanism of N-Propylnorthebaine to dopamine receptors or any other receptor are not available in the reviewed scientific literature. General principles of aporphine alkaloid binding suggest that the biphenyl (B1667301) unit, 11-hydroxy group, N-alkylation, and the specific stereochemistry at the C-6α position are critical for dopaminergic activity. acs.org However, the precise orientation, key amino acid interactions, and conformational changes induced by N-Propylnorthebaine binding to its target receptors have not been specifically described.

In Vitro Pharmacological Profiling and Potency Determination (e.g., IC50 values)

The primary in vitro pharmacological data available for N-Propylnorthebaine is its receptor binding affinity (Ki values) for the dopamine D1 and D2 receptors, as presented in section 4.1.1. researchgate.net Beyond this, a broad in vitro pharmacological profile to determine its activity and potency (such as IC50 values) across a wider range of molecular targets has not been published. One study noted that the R-(-)-isomer of 11-hydroxy-N-n-propylnoraporphine was a potent inducer of stereotyped behavior in rats, an effect that was blocked by the D2 antagonist haloperidol. nih.gov Another study evaluated its effect on tyrosine hydroxylase activity, finding it to be a partial agonist after depletion of endogenous dopamine. researchgate.net However, a comprehensive screening against a standard panel of receptors, ion channels, and enzymes to establish a full selectivity profile and determine IC50 values for other potential targets is not available in the current body of scientific literature.

Molecular Modeling and Computational Studies on N Propylnorthebaine

Ligand-Protein Docking Simulations for N-Propylnorthebaine

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. For N-Propylnorthebaine, docking simulations are primarily used to model its interaction with the µ-opioid receptor (MOR), the main target for many opioid analgesics. These simulations provide critical information about the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-receptor complex.

Detailed research findings from docking studies on analogous morphinan (B1239233) compounds, such as oxymorphone and other N-substituted morphinans, reveal a conserved binding pattern that is highly relevant for predicting the behavior of N-Propylnorthebaine. nih.gov The protonated nitrogen atom of the morphinan scaffold forms a crucial charge-assisted hydrogen bond with the highly conserved aspartate residue at position 3.32 (D147) in transmembrane helix 3 (TM3) of the µ-opioid receptor. nih.govacs.org This interaction is considered a primary anchor point for nearly all morphinan-based ligands.

Furthermore, the phenolic hydroxyl group, present in the parent compound northebaine, typically engages in a hydrogen bond network, often mediated by water molecules, with a histidine residue (H2976.52) in TM6. nih.gov The rigid, polycyclic core of N-Propylnorthebaine is situated within a hydrophobic pocket formed by residues from several transmembrane helices. The N-propyl substituent itself is expected to extend into a specific hydrophobic sub-pocket. Studies on a variety of N-substituted morphinans have shown that the size and nature of this substituent are critical determinants of pharmacological activity, influencing whether the compound acts as an agonist, partial agonist, or antagonist. researchgate.netplos.org The n-propyl group is expected to occupy this pocket, forming van der Waals interactions with surrounding hydrophobic residues. The precise orientation and fit of this group can modulate the conformational state of the receptor, thereby influencing its signaling outcome. mdpi.com

Table 1: Predicted Key Ligand-Protein Interactions for N-Propylnorthebaine at the µ-Opioid Receptor

| Interaction Type | N-Propylnorthebaine Moiety | µ-Opioid Receptor Residue | Significance |

|---|---|---|---|

| Ionic / Hydrogen Bond | Protonated Piperidine Nitrogen | Aspartate 147 (D1473.32) | Primary anchor point for binding; crucial for affinity. nih.govacs.org |

| Hydrogen Bond (Water-mediated) | Phenolic Hydroxyl Group | Histidine 297 (H2976.52) | Contributes to stabilizing the ligand in the binding pocket. nih.gov |

| Hydrophobic (van der Waals) | N-Propyl Group | Hydrophobic pocket (e.g., V236, V300, I296) | Modulates pharmacological profile (agonist vs. antagonist character). nih.govmdpi.com |

| Hydrophobic (van der Waals) | Fused Ring System | M151, W293, Y326 | Stabilizes the core scaffold within the binding site. |

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Modes

While docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes in both the ligand and the protein over time. mdpi.com MD simulations are essential for validating docking results and understanding the allosteric communications between the ligand binding site and the intracellular domains responsible for receptor signaling. nih.govrsc.org

For a system like N-Propylnorthebaine bound to the µ-opioid receptor, an MD simulation would typically be run for hundreds of nanoseconds to microseconds. Key metrics are analyzed to assess the system's behavior. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms are calculated to evaluate the stability of the complex. mdpi.com A stable RMSD plot over time suggests that the docked pose is maintained and the complex is in equilibrium. akjournals.com

Root Mean Square Fluctuation (RMSF) analysis helps identify flexible regions of the receptor, showing how ligand binding affects the dynamics of specific domains, such as the intracellular loops and helix 8, which are critical for G-protein or β-arrestin engagement. mdpi.comnih.gov For N-Propylnorthebaine, MD simulations would elucidate the stability of key interactions, such as the salt bridge to D147, and monitor the flexibility of the N-propyl group within its hydrophobic pocket. These simulations can reveal how different conformations of the N-propyl group might correlate with subtle shifts in the receptor's transmembrane helices, particularly TM6, whose outward movement is a hallmark of receptor activation. rsc.org

Table 2: Typical Parameters and Analyses in MD Simulations of Ligand-Receptor Complexes

| Parameter/Analysis | Description | Application to N-Propylnorthebaine-MOR Complex |

|---|---|---|

| Simulation Time | Duration of the simulation (e.g., 100 ns - 1 µs). | To observe significant conformational sampling and ensure system equilibrium. |

| Force Field | Set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM). | Accurately models the atomic interactions within the protein, ligand, and solvent. mdpi.com |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Assesses the stability of the ligand's binding pose and the overall protein structure. mdpi.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the receptor and the ligand, highlighting conformational changes upon binding. mdpi.com |

| Hydrogen Bond Analysis | Monitors the formation and persistence of hydrogen bonds over time. | Confirms the stability of key interactions, such as those with D147 and H297. nih.govacs.org |

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations provide a highly accurate description of the electronic structure and energetics of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., PCILO, INDO) are used for the conformational analysis of flexible molecules like N-Propylnorthebaine. rsc.orgnih.gov These calculations are vital for understanding the intrinsic properties of the ligand, independent of the receptor environment.

A key area of investigation for N-Propylnorthebaine is the conformational preference of the N-propyl substituent. The orientation of this group relative to the rigid ring system can significantly impact how the molecule presents itself to the receptor. Quantum chemical studies performed on analogous compounds like morphine (N-methyl), nalorphine (B1233523) (N-allyl), and N-phenethylmorphine have shown that the conformational behavior of the N-substituent is a primary determinant of the resulting pharmacological activity. nih.govacs.org While the electronic properties of the core morphinan skeleton remain relatively stable across different N-substituents, the accessible conformations and the energy barriers between them dictate the potential for effective receptor binding and activation. nih.gov

For N-Propylnorthebaine, calculations would determine the relative energies of different rotamers of the propyl group (e.g., trans vs. gauche conformations around the N-CH₂ bond). The lowest energy conformers are considered the most likely to be biologically active. This analysis helps explain why certain N-substituents favor agonist activity while others lead to antagonism, providing a rationale rooted in the molecule's fundamental conformational energetics. nih.govacs.org

Table 3: Conformational Properties of N-Substituents in Morphinan Scaffolds

| N-Substituent | Example Compound | Typical Activity | Conformational Rationale |

|---|---|---|---|

| Methyl | Morphine | Agonist | Small size, allows for a conformation that promotes receptor activation. nih.gov |

| Allyl | Nalorphine | Antagonist/Partial Agonist | Adopts conformations that sterically hinder the receptor's transition to a fully active state. plos.orgnih.gov |

| Propyl | N-Propylnorthebaine | Agonist/Antagonist | Conformational flexibility allows it to potentially access both agonist and antagonist binding modes. |

| Phenethyl | N-Phenethylmorphine | Potent Agonist | The extended conformation allows for additional favorable interactions within the binding pocket, enhancing potency. akjournals.comnih.gov |

Computational Design Principles for Novel N-Propylnorthebaine Analogues

The insights gained from docking, MD simulations, and quantum chemical calculations form the basis for the computational design of novel analogues. Structure-based drug design (SBDD) aims to create new molecules with improved properties, such as higher affinity, greater selectivity, or a more desirable signaling profile (e.g., G-protein bias). elifesciences.orgnottingham.ac.uk

Starting with the N-Propylnorthebaine-MOR complex model, several strategies can be employed. One approach is to maintain the N-propyl group and the core scaffold while introducing modifications at other positions known to influence pharmacology. For instance, substitutions at the C14 position (e.g., with hydroxyl or methoxy (B1213986) groups) or modifications of the C5 substituent have been shown to dramatically alter the activity of N-methylmorphinan-6-ones. nih.gov Computational models can predict how these changes would affect the binding and dynamics of the N-propyl analogue.

Another strategy involves exploring alternative N-substituents while retaining the northebaine core. Using the established binding model, new functional groups can be designed to optimize interactions within the hydrophobic N-substituent pocket. For example, introducing cyclic moieties or heteroatoms into the propyl chain could form additional interactions or enforce a specific conformation that enhances G-protein-biased signaling, potentially leading to safer analgesics. nih.govelifesciences.org Pharmacophore modeling, which defines the essential 3D arrangement of features required for activity, can be used to screen virtual libraries of new compounds or guide their de novo design. nih.gov

Table 4: Computational Strategies for the Design of Novel N-Propylnorthebaine Analogues

| Design Strategy | Rationale | Computational Method | Example Modification |

|---|---|---|---|

| Scaffold Decoration | To enhance affinity and modulate efficacy by targeting adjacent sub-pockets. | Docking & MD Simulations | Addition of a 14-hydroxyl group to introduce a new hydrogen bond. nih.gov |

| N-Substituent Optimization | To fine-tune the agonist/antagonist balance and explore biased signaling. | Conformational Analysis & Docking | Replacing the n-propyl with a cyclopropylmethyl group to enhance antagonist character. plos.org |

| Bioisosteric Replacement | To improve physicochemical properties or metabolic stability without losing affinity. | Quantum Chemistry & Docking | Replacing the C6-keto group (if present) with a methylene (B1212753) group. acs.org |

| Fragment-Based Growth | To identify novel interactions by growing fragments from the core scaffold. | Pharmacophore Modeling & Docking | Extending a substituent from the aromatic ring to interact with extracellular loops. |

Chemical Derivatization Strategies for N Propylnorthebaine Research

Derivatization for Enhanced Analytical Detection

The analysis of complex molecules like N-Propylnorthebaine often requires derivatization to improve their properties for specific analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.com Derivatization can increase the volatility and thermal stability of an analyte for GC analysis or introduce a chromophoric or fluorophoric tag for enhanced detection in HPLC. jfda-online.comresearchgate.net

For GC-MS analysis, polar functional groups, such as hydroxyls (if present after modification of the thebaine structure) and amines, can be derivatized to increase volatility and reduce peak tailing. researchgate.netd-nb.info Silylation is a common technique where an active hydrogen is replaced by a silyl (B83357) group, like a trimethylsilyl (B98337) (TMS) group. jfda-online.com This process reduces the polarity and hydrogen bonding of the molecule, making it more amenable to GC analysis. d-nb.info Acylation, the introduction of an acyl group, is another strategy, particularly for amines and alcohols, which can improve chromatographic behavior and detector response. jfda-online.com

For HPLC analysis, derivatization is often employed to attach a group that strongly absorbs UV light or fluoresces, thereby increasing detection sensitivity. researchgate.net While the inherent aromatic structure of N-Propylnorthebaine provides some UV absorbance, derivatization can significantly lower the limits of detection. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to derivatize amines, adding a highly fluorescent group to the molecule. unodc.org

The following table summarizes common derivatization strategies applicable to the functional groups found in or potentially introduced into N-Propylnorthebaine for enhanced analytical detection.

| Functional Group | Derivatization Method | Common Reagents | Purpose | Analytical Technique |

| Hydroxyl (-OH) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility, improve peak shape | GC-MS |

| Amine (-NR2) | Acylation | Trifluoroacetic anhydride (B1165640) (TFAA), Pentafluoropropionic anhydride (PFPA) | Increase volatility, enhance electron capture detection | GC-MS |

| Amine (-NR2) | Fluorophore Tagging | 9-fluorenylmethyl chloroformate (FMOC-Cl), Dansyl chloride | Add fluorescent group for high sensitivity detection | HPLC-Fluorescence |

| Carbonyl (C=O) | Oximation | Methoxyamine (MeOx) in pyridine | Stabilize isomers and improve volatility | GC-MS |

Synthetic Derivatization for Functional Group Modification

Beyond improving analytical detection, derivatization is a cornerstone of synthetic chemistry for modifying the functional groups of a molecule to alter its properties or to build more complex structures. ineosopen.org Thebaine and its analogues are frequently subjected to synthetic derivatization to produce a vast array of medicinally important compounds. ineosopen.orgwikipedia.org

The unique diene moiety in the thebaine core is a primary target for modification, readily participating in Diels-Alder reactions with various dienophiles. ineosopen.org This reaction creates 6,14-endo-etheno-bridged structures, which are precursors to potent analgesics like etorphine and buprenorphine. ineosopen.org Another key reaction is the cleavage of the enol ether at the C6 position, which can lead to rearrangement and the formation of derivatives like codeinone (B1234495) or morphinone, opening pathways to compounds such as hydrocodone and oxycodone. scirp.orggoogle.com

The tertiary amine, specifically the N-propyl group in N-Propylnorthebaine, can also be a site for modification. While tertiary amines are generally less reactive than primary or secondary amines, they can undergo reactions. unodc.orgnih.gov For instance, N-demethylation of thebaine (to northebaine) is a common step before introducing other alkyl or acyl groups. ineosopen.org The N-propyl group itself could potentially be cleaved or modified to explore structure-activity relationships.

The table below outlines key synthetic derivatization strategies that could be applied to N-Propylnorthebaine research based on the known reactivity of thebaine.

| Target Functional Group/Moiety | Reaction Type | Reagents/Conditions | Resulting Modification |

| Conjugated Diene System | Diels-Alder Cycloaddition | Ethylene or acetylene (B1199291) derivatives | Formation of 6,14-endo-etheno or -ethano bridges |

| Enol Ether | Hydrolysis/Rearrangement | Acidic conditions (e.g., H2) | Conversion to a C6-keto group (e.g., codeinone/morphinone structure) |

| N-Alkyl Group (Tertiary Amine) | N-Dealkylation | Cyanogen (B1215507) bromide (von Braun reaction), Chloroformates | Removal of the N-propyl group to yield a secondary amine (northebaine) |

| Double Bond (C8-C14) | Hydrogenation | Catalytic hydrogenation (e.g., H2/Pd-C) | Saturation of the double bond to form a dihydro derivative |

Optimization of Derivatization Reaction Conditions

The success and reproducibility of any derivatization reaction depend heavily on the careful optimization of several key parameters. greyhoundchrom.com Incomplete or side reactions can complicate analysis and synthesis, making optimization a critical step in methodology development. d-nb.info The primary factors to consider include reaction temperature, time, pH, and the concentration of the derivatizing reagent. d-nb.infosemanticscholar.org

Reaction Temperature and Time: The optimal temperature and duration for a derivatization reaction are highly dependent on the analyte and reagent. Some reactions, like certain silylations, can proceed quickly at room temperature, while others, especially those involving sterically hindered groups, may require elevated temperatures and longer incubation times to proceed to completion. d-nb.infogreyhoundchrom.com For instance, optimizing the derivatization of alkaloids for GC-MS analysis showed that injection port temperature is a crucial parameter for in-port derivatization reactions. d-nb.info

pH and Catalysts: The pH of the reaction medium is often critical, particularly for reactions involving amines. semanticscholar.org Derivatization of amines frequently requires a basic pH to ensure the amine is deprotonated and thus sufficiently nucleophilic to react with the derivatizing agent. semanticscholar.org Catalysts are also used to increase reaction rates. For example, trimethylchlorosilane (TMCS) is often added as a catalyst to silylation reagents like BSTFA to enhance their reactivity towards hindered functional groups. researchgate.net

Reagent Concentration: The ratio of the derivatizing reagent to the analyte is a key factor. d-nb.info An insufficient amount of reagent will lead to an incomplete reaction, while a large excess can sometimes interfere with subsequent analysis or lead to the formation of by-products. d-nb.info The optimal ratio must be determined empirically to ensure the reaction goes to completion without introducing analytical artifacts. d-nb.info

The following table summarizes key parameters and their typical considerations for optimizing derivatization reactions in the context of N-Propylnorthebaine research.

| Parameter | General Considerations | Example Application |

| Temperature | Balance reaction rate with potential degradation of analyte or derivative. | Silylation reactions may be optimized between 30°C and 70°C. semanticscholar.org In-port GC derivatization is thermally catalyzed and optimized at high temperatures (e.g., 250°C). d-nb.info |

| Time | Ensure the reaction reaches completion without forming degradation products. | Methoxyamine derivatization may require 60 minutes, followed by 30 minutes for silylation. semanticscholar.org |

| pH / Catalyst | Crucial for reactions involving protonated/deprotonated species (e.g., amines). Catalysts increase reaction rates for hindered groups. | Basic pH (e.g., 9.5) is often optimal for derivatizing amines with FMOC-Cl. semanticscholar.org TMCS can be used to catalyze silylation of hindered alcohols and amines. researchgate.net |

| Reagent Volume/Concentration | Must be sufficient for complete derivatization but not so excessive as to cause interference. | The volume of derivatizing agent can significantly impact reproducibility and signal intensity. semanticscholar.org |

Advanced Analytical Methodologies for N Propylnorthebaine

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of N-Propylnorthebaine, allowing for its separation from complex mixtures, such as reaction byproducts or biological matrices. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte and the nature of the research matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While direct analysis of N-Propylnorthebaine is possible, derivatization is often employed for related phenolic alkaloids to improve chromatographic behavior and produce characteristic mass spectra. nist.gov For analogous compounds like thebaol, derivatizing agents that create trimethylsilyl (B98337) (TMS) or perfluoroacyl products can enhance volatility and create unique fragmentation patterns useful for identification. nist.gov

In the context of related northebaine derivatives, GC analysis has been used to monitor reaction completion, indicating its utility for process chemistry. google.com For instance, a study on thebaine detection in urine by GC-MS established a method with a linear range of 1-100 ng/mL and a limit of detection (LOD) of 0.5 ng/mL, demonstrating the sensitivity of the technique for related alkaloids. nih.gov Such a method would typically involve sample extraction, often by solid-phase extraction (SPE), followed by GC-MS analysis. nih.gov The mass spectrum of N-Propylnorthebaine shows a molecular ion (M+) peak at an m/z of 325, which is a key identifier in mass spectrometric analysis. nih.gov

A typical GC-MS setup for a related thebaine analysis might involve:

Table 1: Example GC-MS Parameters for Thebaine Alkaloid Analysis

| Parameter | Value/Type | Source |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d.) with a non-polar stationary phase | nist.gov |

| Carrier Gas | Helium | nist.gov |

| Injection Mode | Split | nist.gov |

| Temperature Program | Programmed oven temperature, e.g., 60°C to 270°C at 10°C/min | nist.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nist.gov |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of non-volatile compounds like N-Propylnorthebaine and its analogues in various matrices. urjc.es This technique combines the high separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.netacs.org It is particularly well-suited for complex samples and does not require the analyte to be volatile. google.com

Validated LC-MS/MS methods have been developed for the quantification of numerous opioid alkaloids, including thebaine, in diverse matrices such as blood, food products, and even archaeological residues. nih.govrsc.orgroyalsocietypublishing.org These methods provide a robust framework for the analysis of N-Propylnorthebaine. Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govrsc.org

An interesting phenomenon observed in the LC-MS analysis of thebaine is the appearance of two chromatographic peaks under certain conditions. This has been attributed to the formation of epimers in mobile phases with high water content, a consideration that would be critical in method development for N-Propylnorthebaine. acs.orgfrontiersin.org

Table 2: Typical LC-MS/MS Parameters for Thebaine Analogue Quantification

| Parameter | Value/Type | Source |

| LC System | UHPLC or HPLC | researchgate.net |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase A | Water with additive (e.g., 5 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid) | rsc.orgresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol, often with additives | researchgate.net |

| Elution | Gradient elution | nih.govrsc.org |

| Ionization Source | Electrospray Ionization (ESI), positive mode | rsc.org |

| MS Detector | Triple Quadrupole (TQ) | rsc.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | rsc.org |

Spectroscopic Characterization Techniques (e.g., NMR, FTIR)

Spectroscopic methods are indispensable for the structural elucidation of new compounds and for confirming the identity of known ones. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure of N-Propylnorthebaine.

¹H NMR spectroscopy is crucial for determining the arrangement of hydrogen atoms within the molecule. For N-Propylnorthebaine, specific chemical shifts confirm its structure, which is derived from the N-alkylation of northebaine. nih.gov The structure of various N-substituted northebaine derivatives and related morphinans are routinely confirmed using both ¹H and ¹³C NMR. mdpi.compsu.edu

Table 3: Selected ¹H NMR Spectral Data for N-Propylnorthebaine

| Proton Signal | Chemical Shift (δ, ppm) | Coupling (J, Hz) | Multiplicity | Source |

| 8- or 9-H | 6.95 | 8 | d | nih.gov |

| 8- or 9-H | 6.85 | 8 | d | nih.gov |

| 3-H | 6.75 | 2 | d | nih.gov |

Note: Data represents a partial list of characteristic signals.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule based on their absorption of infrared radiation. mjcce.org.mk While specific FTIR spectra for N-Propylnorthebaine are not widely published, data from its parent alkaloid, thebaine, provide insight into the expected spectral features. The spectra of thebaine and structurally similar alkaloids like morphine and codeine show characteristic bands for C-O-C stretching, aromatic ring vibrations, and C-H stretching. researchgate.net The FTIR spectrum of N-Propylnorthebaine would be expected to exhibit these characteristic morphinan (B1239233) skeleton bands, along with signals corresponding to the N-propyl group. This technique is valuable for rapid identification and quality control. akjournals.com

Q & A

Q. How to design longitudinal studies evaluating chronic toxicity of N-Propylnorthebaine?

- Methodological Answer : Implement a staggered cohort design with escalating doses (NOAEL-based). Include interim analyses (e.g., every 90 days) to monitor hepatorenal biomarkers. Use competing risks regression to distinguish compound-specific effects from age-related pathologies. Mitigate attrition bias via intention-to-treat analysis .

Methodological Considerations for Validity and Reproducibility

- Threats to Validity :

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.